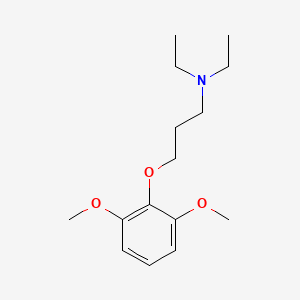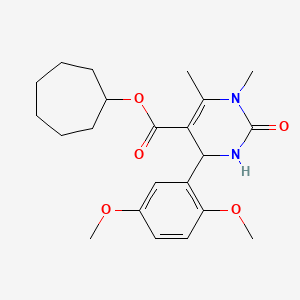
1-(4-nitrobenzyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrobenzyl)-3-piperidinol, commonly known as NBPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBPO is a piperidinol derivative that has a nitrobenzyl group attached to the piperidine ring. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of NBPO is not fully understood. However, it has been suggested that NBPO acts by modulating the activity of ion channels and receptors in the central nervous system. NBPO has been shown to enhance the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. NBPO has also been reported to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
NBPO has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters, such as GABA, in the brain. NBPO has also been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. In addition, NBPO has been reported to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
NBPO has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. NBPO can be used as a lead compound for the development of new drugs for the treatment of various diseases. However, there are some limitations to the use of NBPO in lab experiments. NBPO has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments. In addition, the mechanism of action of NBPO is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the research on NBPO. One direction is the development of new drugs based on the structure of NBPO. The unique properties of NBPO make it a promising candidate for the development of new drugs for the treatment of various diseases. Another direction is the elucidation of the mechanism of action of NBPO. A better understanding of the mechanism of action of NBPO will facilitate the development of new drugs based on this compound. Finally, the investigation of the potential side effects of NBPO is also an important future direction. The safety profile of NBPO needs to be fully characterized before it can be used as a drug for the treatment of various diseases.
Conclusion:
In conclusion, NBPO is a piperidinol derivative that has gained significant attention in scientific research due to its unique properties and potential applications in the field of medicinal chemistry. NBPO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases. Further research is needed to fully characterize the properties of NBPO and to develop new drugs based on this compound.
Synthesis Methods
The synthesis of NBPO can be achieved through several methods, including the reduction of 1-(4-nitrobenzyl)-3-piperidone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-nitrobenzyl chloride with piperidine followed by reduction with sodium borohydride. The yield of NBPO can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
NBPO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and antitumor activities. NBPO has also been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. These properties make NBPO a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12-2-1-7-13(9-12)8-10-3-5-11(6-4-10)14(16)17/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUMNUJINRTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264497 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)



![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)